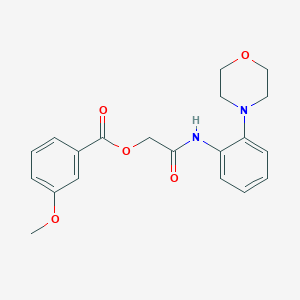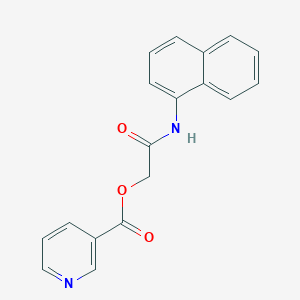![molecular formula C22H25ClN2O5S B300468 methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate](/img/structure/B300468.png)
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate is a complex organic compound with the molecular formula C22H25ClN2O5S and a molar mass of 464.96 g/mol . This compound is known for its unique chemical structure, which includes a piperidine ring, a benzoyl group, and a chlorobenzyl moiety. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzoyl Intermediate: This involves the reaction of 4-aminobenzoyl chloride with 2-chlorobenzylamine in the presence of a base such as triethylamine.
Sulfonylation: The resulting intermediate is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.
Piperidine Ring Formation: The final step involves the cyclization of the intermediate with piperidine-4-carboxylic acid methyl ester under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of large-scale reactors to handle the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy-substituted derivatives.
Applications De Recherche Scientifique
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-{4-[(2-chlorobenzyl)amino]benzoyl}-4-piperidinecarboxylate: Lacks the methylsulfonyl group.
Methyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate: Contains a methyl group instead of a chlorine atom.
Uniqueness
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate is unique due to the presence of both the chlorobenzyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C22H25ClN2O5S |
|---|---|
Poids moléculaire |
465 g/mol |
Nom IUPAC |
methyl 1-[4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H25ClN2O5S/c1-30-22(27)17-11-13-24(14-12-17)21(26)16-7-9-19(10-8-16)25(31(2,28)29)15-18-5-3-4-6-20(18)23/h3-10,17H,11-15H2,1-2H3 |
Clé InChI |
DHXDNQSGCFPPLG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C |
SMILES canonique |
COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 3-chlorobenzoate](/img/structure/B300390.png)





![Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B300399.png)



![2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B300406.png)
